molecular formula C14H18N4O2S B7151897 N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine

Cat. No.: B7151897
M. Wt: 306.39 g/mol
InChI Key: UZPQZIYINIJCHB-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a pyrrolidine ring substituted with a methylsulfonyl group. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-21(19,20)18-7-4-11(10-18)8-17-14-3-6-16-13-2-5-15-9-12(13)14/h2-3,5-6,9,11H,4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPQZIYINIJCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CNC2=C3C=NC=CC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthyridine core.

    Methylsulfonyl Substitution: The methylsulfonyl group can be introduced through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the naphthyridine core or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like triethylamine, and solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and oxidized naphthyridine derivatives.

    Reduction: Reduced naphthyridine derivatives and desulfonylated products.

    Substitution: Various substituted naphthyridine and pyrrolidine derivatives.

Scientific Research Applications

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores, such as 1,6-naphthyridine-4-amine and 1,8-naphthyridine derivatives.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as N-methylpyrrolidine and N-sulfonylpyrrolidine derivatives.

Uniqueness

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine is unique due to the combination of its naphthyridine core and methylsulfonyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the methylsulfonyl group can enhance its solubility and reactivity, making it a valuable compound for various applications.

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